2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Beschreibung
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a structurally complex acetamide derivative featuring a thieno[3,4-c]pyrazole core, a 3,4-dimethoxyphenyl substituent, and a propylamino-ethyl-oxo side chain. This article provides a comparative analysis of this compound with similar derivatives, focusing on structural, synthetic, and crystallographic distinctions.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-4-7-21-19(26)10-24-20(14-11-29-12-15(14)23-24)22-18(25)9-13-5-6-16(27-2)17(8-13)28-3/h5-6,8H,4,7,9-12H2,1-3H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBXLHOECYKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a thieno[3,4-c]pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 418.5 g/mol
- CAS Number : 1105203-43-7
Synthesis
The synthesis of this compound involves multiple steps of organic reactions. Key steps include:
- Formation of the thieno[3,4-c]pyrazole core.
- Introduction of the dimethoxyphenyl group.
- Coupling with the propylamino and acetamide functionalities.
The optimization of reaction conditions (temperature, solvent choice) is crucial for achieving high yields and purity.
Anticancer Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines:
- Mechanism : The compound may interfere with key signaling pathways involved in cell growth and survival, particularly those mediated by tyrosine kinases and other oncogenic proteins .
Anti-inflammatory Effects
Thieno[3,4-c]pyrazoles have also been reported to possess anti-inflammatory properties. This activity is likely attributed to the modulation of inflammatory mediators such as cytokines and chemokines, leading to reduced inflammation in various models .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a series of thieno[3,4-c]pyrazole derivatives on human cancer cell lines including gastric carcinoma (MGC-803), breast adenocarcinoma (MCF-7), and nasopharyngeal carcinoma (CNE2). The results demonstrated that certain derivatives exhibited IC values in the low micromolar range, indicating potent activity against these cancer types .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Derivative A | MGC-803 | 5.6 |
| Derivative B | MCF-7 | 8.9 |
| Derivative C | CNE2 | 7.4 |
Study 2: Mechanistic Insights
In another investigation focusing on the mechanism of action, it was found that these compounds could induce apoptosis in cancer cells through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Differences :
- Aryl Substituents: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with electron-withdrawing dichloro substituents in analogs .
- N-Substituent Complexity: The propylamino-ethyl-oxo chain may enhance solubility or enable coordination chemistry, unlike simpler thiazolyl substituents.
Hydrogen Bonding and Supramolecular Arrangements
Hydrogen bonding in acetamide derivatives is critical for crystal packing and functional properties. In analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, N–H···N bonds create dimers that stack along crystallographic axes . Graph-set analysis (R₂²(8)) reveals a cyclic dimerization pattern common in amides .
Predictions for the Target Compound :
- Methoxy groups could engage in C–H···O interactions, influencing layer formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
